2,4-Dibromophenol

Übersicht

Beschreibung

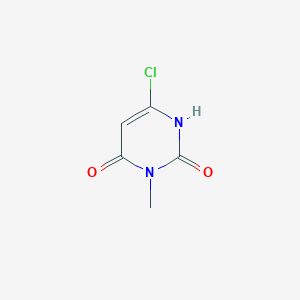

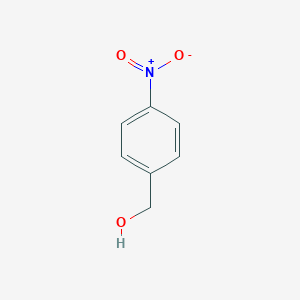

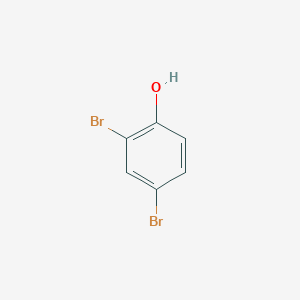

2,4-Dibromophenol: is an organic compound with the molecular formula C6H4Br2O . It is an isomer of dibromophenol and is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, and a hydroxyl group at position 1. At room temperature, this compound is a solid with needle-like crystals. It has a melting point of 38°C and a boiling point of 238.5°C . This compound is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,4-Dibromophenol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It has been found to inhibit microbial activity in marine sediments .

Medicine: While not commonly used directly in medicine, this compound serves as a model compound for studying the effects of brominated phenols on human health. It is used in toxicological studies to understand its impact on human cells and tissues .

Industry: this compound is used in the production of flame retardants and other industrial chemicals. Its brominated structure makes it effective in inhibiting the spread of flames, making it valuable in the manufacture of fire-resistant materials .

Wirkmechanismus

Target of Action

2,4-Dibromophenol (2,4-DBP) is a brominated phenol that has been found to interact with proteins in the human body. One primary target of 2,4-DBP is human hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

The interaction between 2,4-DBP and human hemoglobin has been studied using spectroscopic, molecular docking, and molecular dynamic techniques . The UV-visible spectra showed ground-state complex formation between 2,4-DBP and hemoglobin. Fluorescence studies revealed that 2,4-DBP binding caused significant quenching of hemoglobin fluorescence by the static quenching mechanism . The binding of 2,4-DBP to hemoglobin is a spontaneous process that involves van der Waals forces and hydrogen bonds .

Biochemical Pathways

Studies have shown that 2,4-dbp can undergo interconversion processes in organisms such as rice plants . The demethylation ratio of 2,4-DBP was found to be significantly higher than its methylation, indicating that it can undergo significant transformations within biological systems .

Pharmacokinetics

It is known that 2,4-dbp is a solid at room temperature, with a melting point of 38 °c (1004 °F) and a boiling point of 2385 °C (4613 °F) . These properties may influence its bioavailability in the body.

Result of Action

Studies have shown that 2,4-dbp can induce structural changes and interfere with the function of hemoglobin . This can have important implications for oxygen transport in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-DBP. For example, abiotic factors such as UV irradiation and temperature can influence the conversion of 2,4-DBP into other compounds . Furthermore, 2,4-DBP has been detected in various environmental matrices, indicating that it can persist in the environment .

Biochemische Analyse

Biochemical Properties

2,4-Dibromophenol is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride . It has been found to inhibit microbial activity in marine sediments

Cellular Effects

In vitro and in vivo data have shown that this compound exhibits toxicity, including estrogenic activity, effects on development and reproduction, disruption of cellular redox balance, and cytotoxic effects

Molecular Mechanism

It has been found to bind to human hemoglobin, causing significant quenching of fluorescence by the static quenching mechanism . The binding of this compound to hemoglobin is a spontaneous process that involves van der Waals forces and hydrogen bonds .

Dosage Effects in Animal Models

Brominated flame retardants, which include this compound, have been shown to skew sex ratio, decrease fecundity, alter transcription of steroid genes and plasma concentration of sex hormones, disturb gonad morphology, and cause complete hatching failure at high chemical dosage in zebrafish .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenol typically involves the bromination of phenol. One common method involves adding phenol and a hydrobromic acid solvent into a four-necked flask, cooling the mixture to -15 to -10°C, and then slowly adding a mixture of bromine and hydrobromic acid. The temperature is then raised to 0°C, and the reaction is allowed to proceed for about an hour. After the reaction, the mixture is poured into icy water, and the resulting crude this compound is filtered, washed with icy water, and dried to obtain a white solid .

Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of hydrobromic acid and bromine as reagents is common, and the reaction is typically carried out in a controlled environment to minimize environmental impact and ensure safety .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dibromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.

Reduction Reactions: The bromine atoms can be reduced to form phenol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute the bromine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents such as zinc dust or sodium borohydride can be used to reduce the bromine atoms.

Major Products Formed:

Substitution: Products include various substituted phenols.

Oxidation: Products include quinones.

Reduction: Products include phenol and its derivatives.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tribromophenol: Contains three bromine atoms and is used as a flame retardant.

2-Bromophenol: Contains one bromine atom and is used in organic synthesis.

4-Bromophenol: Contains one bromine atom and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: 2,4-Dibromophenol is unique due to its specific substitution pattern, which gives it distinct chemical and physical properties. Its dual bromine substitution makes it more reactive in certain chemical reactions compared to mono-brominated phenols. Additionally, its use in both scientific research and industrial applications highlights its versatility and importance .

Eigenschaften

IUPAC Name |

2,4-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXWFCTVSHEODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052290 | |

| Record name | 2,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.5 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F 113 °C Method: closed cup | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene, Very soluble in carbon disulfide, In water, 1.9X10+3 mg/L, 1.9 mg/mL at 15 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

2.0700 g/cu cm at 20 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from petroleum ether | |

CAS No. |

615-58-7 | |

| Record name | 2,4-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA75T5C9TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 °C, 40 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-Dibromophenol impact marine organisms?

A1: this compound (2,4-DBP) and 2,4,6-tribromophenol (2,4,6-TBP) are released by brown algae like Eisenia bicyclis and Ecklonia kurome and have been shown to negatively affect various marine organisms. [, , ] Specifically, they exhibit strong inhibitory effects on the larval survival and metamorphosis of sea urchins (Strongylocentrotus intermedius, Strongylocentrotus nudus) and abalone (Haliotis discus hannai). [, , ] This suggests a potential role for these bromophenols in the chemical defense mechanism of these algae, hindering sea urchin and abalone recruitment within kelp forests. [, , ] Further research suggests 2,4-DBP is more toxic than 2,4,6-TBP to sea urchin larvae. []

Q2: Does this compound affect human health?

A2: While not directly addressed in these studies, 2,4-DBP has been shown to interact with human hemoglobin (Hb), causing structural changes and interfering with its function. [] This interaction suggests potential implications for human health, although further research is needed to understand the specific consequences. []

Q3: How is this compound metabolized in plants?

A3: Research indicates that plants can metabolize 2,4-DBP into various products. [] One study using carrot cell cultures showed the formation of saccharide conjugates, amino acid conjugates, and a phase I metabolite. [] Specifically, this compound glucopyranoside was a major metabolite, accounting for 9.3% of the initial 2,4-DBP after incubation. [] This study highlights the potential for 2,4-DBP accumulation in plants, raising concerns about human exposure through consumption. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H4Br2O, and its molecular weight is 251.90 g/mol.

Q5: Can this compound be incorporated into dental materials?

A5: Research has investigated the use of monomers containing 2,4-DBP to develop radiopaque dental filling composite resins. [] The synthesized monomer, 4PN-(Br2Ph)2-(EMA)6, showed promising properties, including radiopacity, compressive strength, and water sorption, making it potentially suitable for such applications. []

Q6: How is this compound involved in redox reactions?

A6: Studies show that biochar-coated zero-valent iron can enhance the removal of 2,4-DBP from contaminated water. [] This process involves both sorption onto the biochar and subsequent reductive transformation by the iron. [] The biochar acts as an electron transfer mediator, facilitating the reduction process. []

Q7: Can the toxicity of this compound and its analogues be predicted?

A7: Research has utilized quantitative structure-activity relationship (QSAR) models to predict the developmental toxicity of 2,4-DBP and other halogenated disinfection byproducts (DBPs). [] These models consider physical-chemical properties like log P and pKa, and electronic descriptors like HOMO and LUMO energies, to estimate transport, uptake, and biointeraction of these compounds. [] Such models provide valuable tools for assessing the potential risks of DBPs.

Q8: How do substituents on the phenol ring affect its activity?

A8: Studies have investigated the impact of ring substituents on the activity of phenols, including 2,4-DBP, as uncouplers and inhibitors of mitochondrial respiration. [] These studies highlight the importance of the electronic and hydrophobic properties of the phenol in determining its biological activity. []

Q9: What is known about the toxicity of this compound?

A9: Several studies highlight the toxicity of 2,4-DBP to marine organisms, particularly in the larval stages of sea urchins and abalone. [, , , ] While information on human toxicity is limited within these studies, one study showed interaction with human hemoglobin. []

Q10: How can this compound be analyzed in environmental samples?

A10: Several analytical techniques have been employed to detect and quantify 2,4-DBP in various matrices:

Q11: Are there any alternatives to this compound?

A11: While these studies do not explicitly discuss alternatives to 2,4-DBP, the development of radiopaque dental materials utilizing different brominated monomers showcases ongoing research into potential substitutes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.